molecular formula C11H19N B14664318 Cyclohexanamine, N-(1-cyclopropylethylidene)- CAS No. 39140-40-4

Cyclohexanamine, N-(1-cyclopropylethylidene)-

Cat. No.: B14664318
CAS No.: 39140-40-4
M. Wt: 165.27 g/mol
InChI Key: XIWDESPDLQLBKY-UHFFFAOYSA-N
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Description

Cyclohexanamine, N-(1-cyclopropylethylidene)- is an organic compound with the molecular formula C11H19N. It is a derivative of cyclohexanamine, where the amine group is substituted with a cyclopropylethylidene group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexanamine, N-(1-cyclopropylethylidene)- can be synthesized through the reaction of cyclohexanamine with cyclopropylacetaldehyde under acidic conditions. The reaction typically involves the formation of an imine intermediate, which is then reduced to yield the desired compound. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for Cyclohexanamine, N-(1-cyclopropylethylidene)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: Cyclohexanamine, N-(1-cyclopropylethylidene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imine group back to the amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylethylidene group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions for substitution reactions often involve the use of strong nucleophiles like sodium hydride or organolithium reagents.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Regeneration of cyclohexanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexanamine, N-(1-cyclopropylethylidene)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclohexanamine, N-(1-cyclopropylethylidene)- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The cyclopropylethylidene group can influence the compound’s binding affinity and specificity, making it a valuable tool in studying molecular pathways and interactions .

Comparison with Similar Compounds

    Cyclohexanamine: A simpler amine without the cyclopropylethylidene substitution.

    Cyclohexylamine: Another derivative of cyclohexanamine with different substituents.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the cyclohexane ring.

Uniqueness: Cyclohexanamine, N-(1-cyclopropylethylidene)- is unique due to the presence of both cyclohexane and cyclopropyl groups, which confer distinct chemical and physical properties.

Properties

CAS No.

39140-40-4

Molecular Formula

C11H19N

Molecular Weight

165.27 g/mol

IUPAC Name

N-cyclohexyl-1-cyclopropylethanimine

InChI

InChI=1S/C11H19N/c1-9(10-7-8-10)12-11-5-3-2-4-6-11/h10-11H,2-8H2,1H3

InChI Key

XIWDESPDLQLBKY-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1CCCCC1)C2CC2

Origin of Product

United States

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